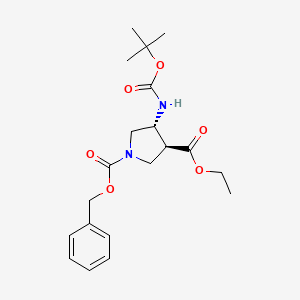
(3S,4R)-1-Benzyl 3-ethyl 4-(tert-butoxycarbonylamino)pyrrolidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S,4R)-1-Benzyl 3-ethyl 4-(tert-butoxycarbonylamino)pyrrolidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C20H28N2O6 and its molecular weight is 392.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3S,4R)-1-Benzyl 3-ethyl 4-(tert-butoxycarbonylamino)pyrrolidine-1,3-dicarboxylate, with CAS number 1311254-40-6, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
The compound's molecular formula is C20H28N2O6 with a molecular weight of approximately 392.45 g/mol. It features a pyrrolidine backbone with various functional groups that may influence its biological activity.
Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:
- PARP Inhibition : Similar compounds have shown potential as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. Inhibition of PARP can lead to increased cytotoxicity in cancer cells, particularly those with BRCA mutations .
- Anticancer Activity : Studies have reported that related pyrrolidine derivatives exhibit significant anticancer properties, with some showing IC50 values in the nanomolar range against various cancer cell lines .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
| Compound Name | Biological Activity | IC50 (nM) | Cell Line |
|---|---|---|---|
| Compound A | PARP Inhibition | 4 | MDA-MB-436 |
| Compound B | Anticancer | 17.4 | CAPAN-1 |
| This compound | Potential PARP inhibitor | TBD | TBD |
Case Study 1: Anticancer Properties
A study investigated the anticancer properties of pyrrolidine derivatives including this compound. The results indicated that these compounds could effectively inhibit cell proliferation in several cancer cell lines. The structure-activity relationship was analyzed to understand how different substituents affected potency and selectivity against cancer cells.
Case Study 2: PARP Inhibition
In a separate study focusing on PARP inhibition, derivatives similar to this compound demonstrated promising results with IC50 values comparable to established PARP inhibitors like veliparib. The study utilized molecular docking techniques to elucidate binding interactions at the active site of PARP enzymes .
Properties
IUPAC Name |
1-O-benzyl 3-O-ethyl (3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-5-26-17(23)15-11-22(12-16(15)21-18(24)28-20(2,3)4)19(25)27-13-14-9-7-6-8-10-14/h6-10,15-16H,5,11-13H2,1-4H3,(H,21,24)/t15-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPWCOHMSQJSLO-HOTGVXAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743207 |
Source


|
| Record name | 1-Benzyl 3-ethyl (3S,4R)-4-[(tert-butoxycarbonyl)amino]pyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311254-40-6 |
Source


|
| Record name | 1-Benzyl 3-ethyl (3S,4R)-4-[(tert-butoxycarbonyl)amino]pyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














